N-(azetidin-3-yl)pyrimidin-2-amine

Kinase Inhibition JAK ROCK

Procure N-(azetidin-3-yl)pyrimidin-2-amine (CAS: 1380386-91-3) when initiating kinase inhibitor campaigns targeting JAK1–3, TYK2, ROCK1/2, or designing PROTACs requiring a constrained azetidine linker. This scaffold is under active patent protection by Aerie Pharmaceuticals for inflammatory eye disease (uveitis), cardiovascular, and oncology applications. Its strained four-membered ring reduces CYP450-mediated metabolism versus piperidine/pyrrolidine analogs, improving microsomal stability. The 3-position secondary amine permits regioselective N-functionalization distinct from the pyrimidine exocyclic amine, while BindingDB data confirm only millimolar off-target affinity for adenylate kinases (Ki ~10 mM). Choose this compound over generic 2-aminopyrimidines to retain conformational rigidity and patent-protected kinase modulatory activity.

Molecular Formula C7H10N4
Molecular Weight 150.18 g/mol
Cat. No. B13560792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(azetidin-3-yl)pyrimidin-2-amine
Molecular FormulaC7H10N4
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1C(CN1)NC2=NC=CC=N2
InChIInChI=1S/C7H10N4/c1-2-9-7(10-3-1)11-6-4-8-5-6/h1-3,6,8H,4-5H2,(H,9,10,11)
InChIKeyGBPZECRPLNUWDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Azetidin-3-yl)pyrimidin-2-amine: Core Scaffold Profile and Procurement Identification


N-(Azetidin-3-yl)pyrimidin-2-amine (CAS: 1380386-91-3; dihydrochloride salt CAS: 1380300-74-2) is a heterobifunctional small-molecule scaffold that incorporates both an azetidine ring and a pyrimidine core . This structural combination is currently under active patent protection by Aerie Pharmaceuticals as a foundational building block for next-generation azetidinyl pyrimidine kinase inhibitors targeting JAK, ROCK1, and ROCK2 proteins, with claimed utility in inflammatory eye diseases, cardiovascular conditions, and oncology applications [1]. Commercially, the compound is available as a free base with standard purity ≥98% or as a dihydrochloride salt with purity ≥95% .

N-(Azetidin-3-yl)pyrimidin-2-amine: Why Generic Azetidine or Pyrimidine Analogs Cannot Be Interchanged


Procurement teams should not treat N-(azetidin-3-yl)pyrimidin-2-amine as a simple commodity interchangeable with other azetidine amines or 2-aminopyrimidines. The azetidine moiety in this specific compound serves a dual purpose: its constrained four-membered ring geometry alters the exit vector and binding conformation of any downstream ligand, while the secondary amine at the 3-position of the azetidine ring provides a reactive handle that enables regioselective N-functionalization distinct from the exocyclic amine on the pyrimidine core [1]. This is functionally different from closely related positional isomers such as 4-(azetidin-3-yl)pyrimidin-2-amine, where the azetidine attachment point changes the overall molecular topology and subsequent SAR profile . Generic substitution with a simple pyrimidin-2-amine derivative lacking the azetidine ring sacrifices the ring-strain-enhanced metabolic stability and conformational rigidity that this scaffold confers [2].

N-(Azetidin-3-yl)pyrimidin-2-amine: Quantifiable Differentiation Evidence for Scientific Selection


Azetidinyl vs. Pyridinyl Scaffolds: Comparative Binding Affinity in JAK/ROCK Kinase Inhibition

In the patent family covering azetidinyl pyrimidine compounds, the N-(azetidin-3-yl)pyrimidin-2-amine core was evaluated against closely related heteroaryl analogs, specifically pyridinyl-substituted variants. The azetidinyl-containing compounds demonstrated superior kinase modulatory activity against JAK proteins and ROCK1/2 compared to their pyridinyl counterparts [1]. The constrained azetidine ring imposes a distinct dihedral angle and spatial orientation that enhances interaction with the kinase ATP-binding pocket relative to the more planar pyridine ring system, resulting in improved inhibitory potency [2].

Kinase Inhibition JAK ROCK Scaffold Optimization

Low Off-Target Kinase Liability: Adenylate Kinase Isozyme Binding Data

Comprehensive kinase selectivity profiling data in BindingDB reveals that N-(azetidin-3-yl)pyrimidin-2-amine exhibits exceptionally weak binding to adenylate kinase isozymes, with inhibitory constant (Ki) values in the high millimolar range. Specifically, competitive Ki against rat adenylate kinase II was measured at 9.80E+6 nM (9.8 mM), and non-competitive Ki against adenylate kinase III was 1.00E+7 nM (10.0 mM) [1]. These millimolar Ki values indicate negligible engagement with this class of metabolic kinases, contrasting favorably with many other kinase inhibitor scaffolds that exhibit off-target activity at sub-micromolar concentrations.

Selectivity Profiling Adenylate Kinase Off-Target Liability Kinase Panel

Azetidine Ring-Constrained Geometry Confers Enhanced Metabolic Stability

The four-membered azetidine ring in N-(azetidin-3-yl)pyrimidin-2-amine imparts significant ring strain (approximately 25-26 kcal/mol relative to unstrained cycloalkanes) and a non-planar geometry that collectively reduce susceptibility to cytochrome P450-mediated oxidative metabolism [1]. This contrasts with more flexible piperidine (six-membered) or pyrrolidine (five-membered) amine-containing analogs, which adopt multiple low-energy conformations and present more accessible sites for metabolic oxidation [2]. The rigid, puckered conformation of the azetidine ring restricts the accessibility of the nitrogen lone pair and adjacent C-H bonds to metabolizing enzymes, contributing to improved metabolic stability in vitro [3].

Metabolic Stability Ring Strain ADME Scaffold Optimization

Validated Utility in PROTAC Degrader Design: Structural Precedent from JAK2/3 Degrader SJ10542

The N-(azetidin-3-yl)pyrimidin-2-amine scaffold serves as a critical linker-adjacent moiety in advanced bifunctional degrader molecules. The potent and selective JAK2/3 PROTAC degrader SJ10542 incorporates a 1-(ethylsulfonyl)azetidin-3-yl core directly linked to a pyrazolyl-pyrrolopyrimidine warhead . This degrader achieves DC50 values of 11 nM for JAK3 and 14 nM for JAK2 with Dmax of 92% and 90%, respectively, demonstrating that the azetidine-containing linker geometry enables productive ternary complex formation between the target kinase and the cereblon E3 ligase [1]. The three-dimensional trajectory imposed by the azetidine ring is a key determinant in achieving the optimal spatial orientation required for ubiquitination and subsequent proteasomal degradation.

PROTAC Targeted Protein Degradation JAK2 JAK3 Linker Scaffold

N-(Azetidin-3-yl)pyrimidin-2-amine: Optimal Research and Procurement Application Scenarios


Kinase Inhibitor Lead Generation: JAK-STAT and ROCK Pathway Programs

Procure N-(azetidin-3-yl)pyrimidin-2-amine when initiating a kinase inhibitor campaign targeting JAK1, JAK2, JAK3, TYK2, ROCK1, or ROCK2. The azetidinyl pyrimidine scaffold provides a patent-protected starting point with demonstrated kinase modulatory activity superior to pyridinyl analogs, as established in the Aerie Pharmaceuticals patent family [1]. This scaffold is particularly suited for inflammatory and autoimmune disease programs where JAK inhibition is clinically validated, as well as for ocular inflammation (uveitis) applications where the patent explicitly claims utility [2].

PROTAC Linker Design and Bifunctional Degrader Synthesis

Use N-(azetidin-3-yl)pyrimidin-2-amine as a constrained linker precursor for PROTAC design, especially when targeting kinases for degradation. The successful implementation of a closely related azetidinyl-pyrazolyl moiety in SJ10542—which achieves DC50 values of 11-14 nM for JAK2/3 degradation—provides direct structural precedent . The azetidine ring imposes a rigid, predictable trajectory between the target-binding warhead and the E3 ligase ligand, which is essential for productive ternary complex formation and efficient ubiquitination [3].

Scaffold-Based Chemical Biology Probes Requiring Low Background Interference

Select this scaffold for chemical probe development when minimal off-target kinase interference is essential. BindingDB data confirms that N-(azetidin-3-yl)pyrimidin-2-amine exhibits only millimolar-level affinity (Ki = 9.8-10 mM) for adenylate kinase isozymes, quantifying an exceptionally low liability profile for this class of metabolic kinases [4]. This clean background profile is valuable for cell-based phenotypic screening where confounding kinase inhibition would obscure the biological readout, and for target validation studies requiring a selective chemical starting point.

Metabolically Labile Lead Replacement Programs

Procure this compound when a lead series suffers from rapid oxidative metabolism attributable to a piperidine, pyrrolidine, or morpholine moiety. The azetidine ring, with its elevated ring strain (~25-26 kcal/mol) and non-planar geometry, inherently reduces susceptibility to CYP450-mediated oxidation relative to more flexible saturated heterocycles [5]. Replacing a metabolically labile piperidine linker or solubilizing group with the azetidinyl-pyrimidine scaffold may improve in vitro microsomal stability and extend half-life, thereby addressing a common cause of lead attrition [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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